3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

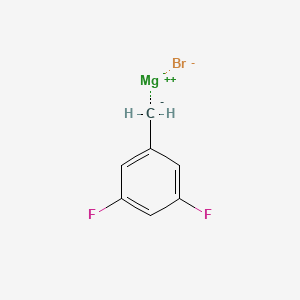

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is a green alternative to Tetrahydrofuran . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . 2-MeTHF quickly produces clean water phase splits without forming emulsions .

Synthesis Analysis

The synthesis of this compound involves the use of Tetrahydrofuran as a green alternative . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . The process quickly produces clean water phase splits without forming emulsions .Molecular Structure Analysis

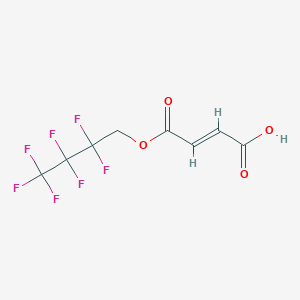

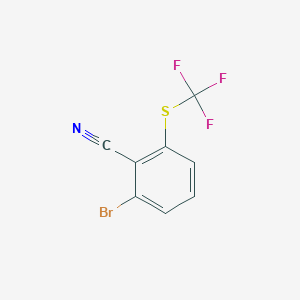

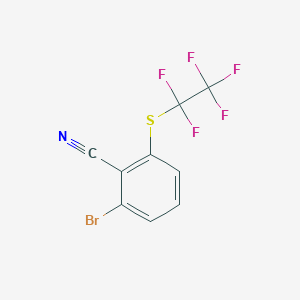

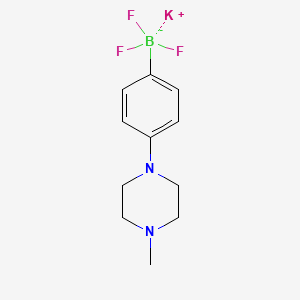

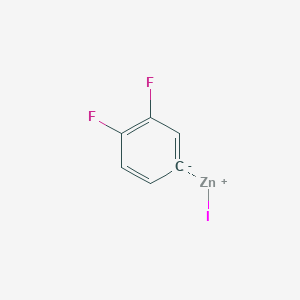

The molecular formula of this compound is C7H5BrF2Mg . The molecular weight is 231.323 g/mol . The InChI Key is QAXANYLHEOPEGM-UHFFFAOYSA-M . The SMILES representation is [CH2-]C1=CC(=CC(=C1)F)F. [Mg+2]. [Br-] .Physical And Chemical Properties Analysis

This compound reacts with water . It is air and moisture sensitive . The physical form is liquid . The concentration or composition by analyte or components is 0.25M in 2-MeTHF .科学的研究の応用

Synthesis of Bioactive Compounds

Grignard reagents, including fluorinated benzylmagnesium compounds, are pivotal in the synthesis of complex organic molecules. For instance, they facilitate the construction of β-carboline derivatives with potential anticancer properties. The synthesis involves decarboxylation reactions, where Grignard reagents react with carboxylates to form compounds with significant biological activity (Mohideen et al., 2019).

Development of Novel Fluorinated Materials

The synthesis of halogenated tetraarylborates showcases the versatility of Grignard reagents in creating materials with unique properties. Fluorinated compounds, in particular, exhibit significant potential in materials science for their thermal stability and unique electronic properties. Such reactions underscore the importance of Grignard reagents in accessing fluorinated materials for electronic applications (Anulewicz-Ostrowska et al., 2003).

Microreactor Technology in Pharmaceutical Synthesis

Grignard reagents are instrumental in continuous flow synthesis, highlighting their role in the pharmaceutical industry for the efficient and scalable production of active pharmaceutical ingredients (APIs). The preparation of trifluorobenzoic acid, a crucial synthetic intermediate, via Grignard exchange in microreactors exemplifies the integration of Grignard chemistry with modern process technology for enhanced synthesis efficiency (Deng et al., 2015).

Catalysis and Ligand Synthesis

Fluorinated benzylmagnesium reagents find applications in catalysis and as precursors for the synthesis of complex ligands. Their use in preparing nickel(II) N-heterocyclic carbene complexes showcases the utility of Grignard reagents in organometallic chemistry, facilitating the development of catalysts for coupling reactions (Atli, 2020).

Biomass-Derived Solvents in Synthesis

The use of 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, in Grignard reactions represents an eco-friendly approach to organic synthesis. The regioselective acylation of nucleosides in MeTHF using Grignard reagents underscores the sustainable applications of these reagents in greener chemical processes (Gao et al., 2012).

Safety and Hazards

作用機序

Target of Action

3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .

Pharmacokinetics

It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .

Result of Action

The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .

特性

IUPAC Name |

magnesium;1,3-difluoro-5-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXANYLHEOPEGM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。